molecular formula C13H10F3NO3S B1304755 Ethyl 4-hydroxy-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate CAS No. 240800-53-7

Ethyl 4-hydroxy-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate

Cat. No. B1304755
M. Wt: 317.29 g/mol
InChI Key: WRONBITZBMSSSZ-UHFFFAOYSA-N
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Description

The compound of interest, Ethyl 4-hydroxy-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate, is a thiazole derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. The presence of the trifluoromethyl group and the ethyl ester function in the molecule suggests potential for unique chemical reactivity and biological properties.

Synthesis Analysis

The synthesis of thiazole derivatives is well-documented in the literature. For instance, ethyl 3-alkyl-4-hydroxy-2-thioxothiazolidine-4-carboxylates were prepared from primary amines, carbon disulfide, and ethyl 3-bromo-2-oxopropanoate, indicating that similar starting materials and conditions could be employed for the synthesis of the compound . Additionally, the synthesis of ethyl 3-phenyl-4-(trifluoromethyl)isoxazole-5-carboxylate via regioselective dipolar cycloaddition demonstrates the feasibility of incorporating the trifluoromethyl group into such compounds . These methods could potentially be adapted for the synthesis of Ethyl 4-hydroxy-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be characterized using various spectroscopic techniques such as IR, NMR, and X-ray diffraction . Theoretical methods like density functional theory (DFT) can also be used to predict and analyze the molecular geometry, electronic structure, and potential sites for hydrogen bonding . These techniques would be essential in confirming the structure of Ethyl 4-hydroxy-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate once synthesized.

Chemical Reactions Analysis

Thiazole derivatives are known to undergo a variety of chemical reactions. For example, the reaction of thiazole compounds with bromopyruvate can lead to the formation of highly functionalized products . The presence of the ethyl ester group in the compound could also allow for further transformations, such as hydrolysis or reduction. The reactivity of the trifluoromethyl group could be exploited in various substitution reactions, potentially leading to a wide array of derivatives for further study .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, can be influenced by the substituents present on the thiazole ring. The trifluoromethyl group is known to impart unique properties due to its electronegativity and size . The ethyl ester group could affect the compound's lipophilicity, potentially impacting its biological activity and pharmacokinetic profile. Experimental determination of these properties would be necessary to fully understand the behavior of Ethyl 4-hydroxy-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate.

Scientific Research Applications

Synthesis and Antibacterial Activities

Ethyl 4-hydroxy-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate serves as an intermediate in the synthesis of novel thiazole compounds, which have shown antibacterial activities. For instance, a study by Qiu Li-ga (2015) synthesized novel thiazole compounds containing ether structures from this compound, demonstrating fungicidal activities against specific pathogens like Gibberella saubinetii and Pellicularia sasakii, with significant inhibition percentages Qiu Li-ga, 2015.

Chemical Synthesis and Derivative Exploration

This compound is also utilized as a precursor in the synthesis of various analogs, offering a foundation for chemical exploration and potential pharmaceutical applications. For example, Kenneth M. Boy and J. Guernon (2005) utilized it to synthesize 2-aminoethyl-5-carbethoxythiazoles, employing a Michael-like addition strategy. This method highlights the compound's versatility in generating novel derivatives Kenneth M. Boy & J. Guernon, 2005.

Novel Derivative Synthesis and Reactions

Further research by H. M. Mohamed (2021) involved the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, showcasing the compound's role in creating new chemicals with potential biological activities. This study elaborated on various reactions to produce new compounds, emphasizing the compound's utility in synthetic chemistry and potential applications in developing bioactive molecules H. M. Mohamed, 2021.

Anti-proliferative Activities

In the realm of cancer research, ethyl 4-hydroxy-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate has been a starting point for synthesizing compounds tested for anticancer activity. J. P. Sonar et al. (2020) developed new thiazole compounds that exhibited significant antiproliferative activity against breast cancer cells, demonstrating the compound's potential as a precursor for anticancer drug development J. P. Sonar et al., 2020.

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing fumes, mist, spray, vapors (P261), washing skin thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

ethyl 4-hydroxy-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO3S/c1-2-20-12(19)9-10(18)17-11(21-9)7-4-3-5-8(6-7)13(14,15)16/h3-6,18H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRONBITZBMSSSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC(=CC=C2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101162501
Record name Ethyl 4-hydroxy-2-[3-(trifluoromethyl)phenyl]-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101162501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26726423
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Ethyl 4-hydroxy-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate

CAS RN

240800-53-7
Record name Ethyl 4-hydroxy-2-[3-(trifluoromethyl)phenyl]-5-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=240800-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-hydroxy-2-[3-(trifluoromethyl)phenyl]-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101162501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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